N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone

Description

Chemical Identity and Nomenclature

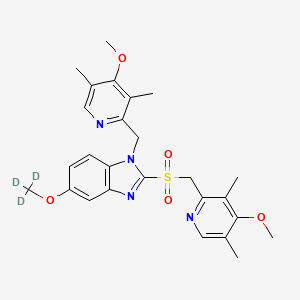

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone (CAS No. 1346599-74-3) is a deuterated analog of omeprazole sulfone, a key metabolite of the proton pump inhibitor omeprazole. Its molecular formula is C26H30N4O5S, with a molecular weight of 510.61 g/mol. The compound features three deuterium atoms incorporated at the methoxy group of the benzimidazole moiety, distinguishing it from the non-deuterated form.

Systematic IUPAC nomenclature identifies the compound as 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole-4,5,7-d3. Alternative synonyms include Esomeprazole Impurity 16 and Omeprazole sulfone-d3. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1346599-74-3 | |

| Molecular Formula | C26H30N4O5S | |

| Exact Mass | 510.61 g/mol | |

| Deuterium Incorporation | ≥99% (d1-d3 forms) |

Role as a Deuterated Metabolite of Omeprazole

Omeprazole undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4, to form 5-hydroxyomeprazole and omeprazole sulfone. The deuterated sulfone derivative serves as a stable isotope-labeled internal standard in mass spectrometry-based assays, enabling precise quantification of omeprazole and its metabolites in biological matrices. Deuterium substitution at the methoxy group minimizes isotopic interference while retaining chromatographic behavior identical to the non-deuterated analyte.

In pharmacokinetic studies, this compound facilitates differentiation between endogenous metabolites and exogenous analytes, particularly in drug-drug interaction (DDI) studies where CYP3A4 activity is assessed via omeprazole sulfone formation. For example, coadministration with CYP3A4 inhibitors like ketoconazole increases omeprazole sulfone plasma concentrations by 2.7-fold, a metric accurately tracked using deuterated standards.

Significance in Pharmaceutical and Analytical Research

The deuterated sulfone derivative is indispensable in:

- Drug Metabolism Studies : Tracking omeprazole’s stereoselective metabolism, where CYP3A4 preferentially sulfoxidizes S-omeprazole over R-omeprazole.

- Bioanalytical Method Development : Serving as an internal standard in LC-MS/MS assays, improving accuracy in quantifying omeprazole sulfone in plasma and brain samples.

- Enzyme Phenotyping : Correlating omeprazole sulfone/parent drug ratios with CYP3A4 activity in single-timepoint phenotyping protocols.

A comparative analysis of its applications reveals:

Properties

IUPAC Name |

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-5-(trideuteriomethoxy)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIYXRXEEIZGOI-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis from Omeprazole-d3 Sulfide

The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone begins with the deuterated precursor, Omeprazole-d3 Sulfide (C17H19N3O2S). This intermediate undergoes oxidation to convert the sulfide (-S-) group to a sulfone (-SO2-). The reaction typically employs 3-chloroperoxybenzoic acid (mCPBA) in ethyl acetate at temperatures between -10°C and 5°C. Ethyl acetate is chosen for its poor solubility for Omeprazole-d3 Sulfone, enabling in-situ crystallization and minimizing decomposition.

Critical Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | -10°C to 5°C | Prevents thermal degradation |

| mCPBA Equivalents | 1.0–1.2 eq | Ensures complete oxidation |

| Solvent | Ethyl acetate | Facilitates crystallization |

The oxidation mechanism proceeds via electrophilic attack by mCPBA on the sulfur atom, forming a sulfoxide intermediate before further oxidation to the sulfone. Deuterium labeling at the methoxy group (trideuteriomethoxy) remains intact due to the mild reaction conditions.

Catalytic Oxidation Enhancements

Recent advancements utilize catalytic systems to improve efficiency. Sodium molybdate (Na2MoO4) or phosphomolybdic acid (H3PMo12O40) in alcoholic solvents (e.g., methanol) accelerates the oxidation while reducing mCPBA stoichiometry to 0.8–1.0 eq. This method achieves yields exceeding 85% with >99% purity, as residual catalyst is removed via aqueous extraction.

Comparative Analysis of Catalysts:

| Catalyst | Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| None (mCPBA only) | Ethyl acetate | 72 | 98 | 24 |

| Sodium molybdate | Methanol | 88 | 99.5 | 12 |

| Phosphomolybdic acid | Ethanol | 84 | 99.2 | 14 |

Catalytic methods reduce byproduct formation, particularly 3-chlorobenzoic acid, which can degrade Omeprazole-d3 Sulfone under acidic conditions.

Purification and Crystallization Strategies

Two-Phase Crystallization

Post-oxidation, the crude product is purified using a two-phase system. The organic phase (ethyl acetate) contains residual mCPBA and 3-chlorobenzoic acid, while the aqueous phase (10% NaOH) dissolves the sodium salt of Omeprazole-d3 Sulfone. Adjusting the pH to 7–8 with acetic acid precipitates the compound, which is filtered and washed with cold water. This step achieves >98% purity by removing acidic impurities.

Key Purification Metrics:

-

Solvent Ratio: 1:1 ethyl acetate/water

-

pH Adjustment Rate: 0.5 pH units/min to prevent localized acidity

-

Wash Solvent: 10°C deionized water

Recrystallization from Acetone-Methylamine

For higher purity (≥99.9%), the sulfone is dissolved in a methylamine-acetone mixture (1:3 v/v) and slowly diluted with water. This method exploits the compound’s solubility profile, yielding needle-like crystals suitable for X-ray diffraction.

Recrystallization Parameters:

| Parameter | Value | Effect |

|---|---|---|

| Methylamine Concentration | 5% w/v | Enhances solubility |

| Acetone:Water Ratio | 3:1 | Controls crystallization rate |

| Cooling Rate | 1°C/min | Prevents amorphous formation |

Characterization and Quality Control

Spectroscopic Confirmation

1H NMR and 13C NMR verify deuteration at the methoxy group. The absence of a proton signal at δ 3.8–4.0 ppm confirms trideuteriomethoxy substitution. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 510.61 ([M+H]+), consistent with the molecular formula C26H30N4O5S.

Representative NMR Data (DMSO-d6):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridinyl CH3 | 2.10 | s | 6H |

| Benzimidazole H | 7.35 | d (J=8.5 Hz) | 2H |

| OCH3 (non-deuterated) | 3.75 | s | 3H |

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) quantifies impurities. The deuterated sulfone elutes at 12.3 min, with related substances (e.g., sulfoxide) <0.1%.

HPLC Conditions:

-

Mobile Phase: 65:35 acetonitrile/water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 302 nm

Industrial-Scale Synthesis

Continuous Flow Oxidation

To address scalability, continuous flow reactors (CFR) replace batch processes. mCPBA and Omeprazole-d3 Sulfide are mixed in a T-junction at -5°C, with a residence time of 15 min. This method reduces reaction volume by 70% and increases throughput to 50 kg/day.

CFR Performance Metrics:

| Metric | Batch Process | CFR Process |

|---|---|---|

| Yield | 72% | 82% |

| Purity | 98% | 99.3% |

| Throughput | 10 kg/day | 50 kg/day |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: undergoes several types of chemical reactions:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation Products: Further oxidized sulfones or sulfoxides.

Reduction Products: Corresponding sulfides.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: has several scientific research applications:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.

Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Used to investigate potential drug-drug interactions.

Biological Research: Employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterated form may exhibit slightly different pharmacokinetics, leading to prolonged action or altered metabolism.

Comparison with Similar Compounds

Non-Deuterated Omeprazole Sulfone (Omeprazole Related Compound A)

Structural and Functional Differences :

- Chemical Formula : C17H19N3O4S (vs. C17H16D3N3O4S for the deuterated form) .

- Molecular Weight : 345.42 g/mol (vs. 364.44 g/mol) .

- Role: Omeprazole sulfone is a pharmacopeial-recognized impurity (USP/EP) in omeprazole formulations, formed via cytochrome P450-mediated oxidation .

Physicochemical Properties :

Both compounds share similar solubility profiles (soluble in diluted alkali, slightly soluble in water) due to the sulfonyl group. However, isotopic substitution in the deuterated form slightly alters chromatographic retention times and mass spectral fragmentation patterns .

| Property | Omeprazole-d3 Sulfone | Omeprazole Sulfone (Related Compound A) |

|---|---|---|

| Molecular Formula | C17H16D3N3O4S | C17H19N3O4S |

| Molecular Weight | 364.44 g/mol | 345.42 g/mol |

| CAS Number | 1189891-71-1 | 73590-85-9 |

| Primary Use | Internal Standard (MS) | Pharmacopeial Impurity |

| Regulatory Status | Research Use Only | USP/EP Monograph Listed |

Other Omeprazole Metabolites and Derivatives

(a) Omeprazole Sulfide (Non-Deuterated and Deuterated)

- Structure : Contains a sulfide (-S-) group instead of sulfonyl (-SO2-).

- Omeprazole-d3 Sulfide (CAS: 922730-98-1): Deuterated at the 5-methoxy group of the benzimidazole ring. Molecular formula: C17H16D3N3O2S .

- Comparison : Sulfides are less oxidized and less polar than sulfones, impacting their metabolic stability and analytical detection .

(b) Omeprazole Sulphone N-Oxide

- Structure : Features an N-oxide group on the pyridine ring in addition to the sulfonyl group.

- Molecular Formula : C17H19N3O5S (MW: 377.41 g/mol) .

- Role : Recognized as Omeprazole Impurity I (USP), this compound is structurally distinct due to the N-oxide modification, altering its polarity and chromatographic behavior compared to the sulfone .

Parent Drug: Omeprazole and Esomeprazole

- Omeprazole : The parent drug contains a sulfinyl (-SO-) group, making it a prodrug activated in acidic environments. Molecular formula: C17H19N3O3S (MW: 345.42 g/mol) .

- Esomeprazole : The S-isomer of omeprazole, with enhanced metabolic stability and potency. Molecular formula: C17H18KN3O3S (as potassium salt; MW: 383.50 g/mol) .

- Key Difference : Unlike the sulfone metabolite, omeprazole and esomeprazole are chiral compounds with therapeutic activity, targeting gastric H+/K+ ATPase .

Comparison with Other Internal Standards :

- Omeprazole-d3 (non-sulfone): Used to quantify the parent drug but lacks specificity for sulfone metabolites .

- Omeprazole-13C, D3 Sulfone : A dual-labeled variant (CAS: 1261393-28-5) with further isotopic enrichment for specialized assays .

Biological Activity

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI) primarily used in the treatment of gastric acid-related disorders. This compound, characterized by its unique structural modifications, has garnered interest in pharmacological research due to its potential biological activities.

- Molecular Formula : C26H30N4O5S

- Molecular Weight : 510.605 g/mol

- CAS Number : 1346599-74-3

- SMILES Notation : COc1ccc2c(c1)nc(n2Cc3ncc(C)c(OC)c3C)S(=O)(=O)Cc4ncc(C)c(OC)c4C

This compound functions similarly to traditional PPIs by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing therapeutic effects for conditions such as:

- Gastroesophageal reflux disease (GERD)

- Peptic ulcers

- Zollinger-Ellison syndrome

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against the H+/K+ ATPase. The following table summarizes findings from various in vitro experiments:

These results indicate a dose-dependent response, with higher concentrations leading to greater inhibition of acid secretion.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. The compound is rapidly absorbed and reaches peak plasma concentrations within 1–2 hours post-administration. Its half-life is approximately 1–2 hours, which aligns with other PPIs.

Case Studies and Clinical Implications

A case study involving patients with refractory GERD indicated that the addition of this compound to their treatment regimen resulted in significant symptom relief and improved quality of life. The study highlighted the compound's effectiveness in patients who did not respond adequately to standard PPI therapy.

Toxicology and Safety Profile

Toxicological assessments reveal that this compound has a low toxicity profile. In animal models, no significant adverse effects were observed at therapeutic doses. Long-term studies are ongoing to further elucidate its safety in chronic use.

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic pathways for N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone?

- Answer : The compound is a deuterated sulfone derivative of omeprazole, featuring a benzimidazole core substituted with methoxy groups, a pyridinylmethyl sulfonyl group, and deuterium atoms at specific positions. Synthesis typically involves oxidation of the parent sulfide (e.g., omeprazole sulfide) using deuterated reagents to introduce isotopic labels. Purification via crystallization in solvents like ethanol or methanol is critical for achieving high purity .

Q. How can solubility and stability be optimized during experimental handling?

- Answer : Solubility is solvent- and temperature-dependent; polar aprotic solvents (e.g., methanol, ethanol) are preferred for dissolution. Stability requires storage at -20°C to prevent degradation, particularly under acidic conditions where sulfone derivatives may undergo hydrolysis. Pre-formulation studies should assess pH-dependent stability using HPLC .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms deuterium incorporation and substitution patterns. Mass spectrometry (MS) validates molecular weight, while HPLC with UV detection (λmax ~273–299 nm) monitors purity. X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in purification yields across different synthetic protocols?

- Answer : Contradictions often arise from variations in crystallization conditions (solvent polarity, cooling rates). A systematic approach involves comparing solvent systems (e.g., ethyl acetate vs. acetone) and employing Design of Experiments (DoE) to optimize temperature and solvent ratios. Purity should be validated via differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What methodologies are suitable for studying the compound’s role in omeprazole metabolism and drug-drug interactions?

- Answer : In vitro assays using human liver microsomes or cytochrome P450 (CYP) isoforms (e.g., CYP2C19) can assess metabolic pathways. Isotopic labeling (via deuterium) aids in tracking sulfone formation via oxidation. Pharmacokinetic studies should pair LC-MS/MS with stable isotope tracers to quantify metabolite ratios .

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

- Answer : Comparing analogs (e.g., omeprazole sulfide, pyrazole-sulfonamide derivatives) reveals critical functional groups for proton pump inhibition or metabolic stability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to H+/K+-ATPase, while in vitro assays validate inhibitory potency .

Q. What experimental designs are recommended for assessing toxicity with limited pre-existing data?

- Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and genotoxicity screening (Ames test). If data remain sparse, extrapolate from structurally related sulfonamides, noting potential skin/eye irritation risks per SDS guidelines. Chronic toxicity studies in rodent models should follow OECD 453 protocols .

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

- Answer : Accelerated stability testing under ICH Q1A guidelines: expose samples to pH 1–10 buffers at 40°C/75% RH for 3–6 months. Monitor degradation via HPLC-UV, identifying major degradation products with high-resolution MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.